molecular formula C17H15N3O2S B12192178 N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12192178
M. Wt: 325.4 g/mol
InChI Key: QYYRVVKMBXKRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1190248-58-8) is a high-purity (99%) chemical compound offered for research and development purposes. This derivative belongs to the 1,2,3-thiadiazole family, a class of five-membered heterocyclic rings known for their significant potential in medicinal chemistry . The thiadiazole scaffold is a bioisostere of pyrimidine, a fundamental building block of nucleic acids, which allows these compounds to strongly interact with biological targets and disrupt crucial processes like DNA replication in cancer cells . While extensive research has highlighted the cytotoxic properties of its isomer, 1,3,4-thiadiazole, against a wide range of cancer cell lines—including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116)—the 1,2,3-thiadiazole core also holds substantial research value . Compounds featuring this structure have been investigated as potential tubulin polymerization inhibitors and for their herbicidal and growth-regulating activities, providing multiple avenues for biochemical inquiry . The presence of the 4-methoxyphenyl and N-benzylcarboxamide substituents on the thiadiazole ring makes this specific compound a molecule of interest for structure-activity relationship (SAR) studies and for exploring novel mechanisms of action in various disease models. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in biological screening assays to further explore the properties of thiadiazole derivatives.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-benzyl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C17H15N3O2S/c1-22-14-9-7-13(8-10-14)15-16(23-20-19-15)17(21)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21)

InChI Key

QYYRVVKMBXKRKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Thiadiazole Core

The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, serves as the structural backbone of this compound. Its synthesis typically begins with cyclization reactions using hydrazine derivatives and sulfur-containing reagents. A widely adopted method involves the reaction of thiobiureas with sulfur dichloride (SCl₂) under controlled conditions . For instance, thiobiurea intermediates derived from arylisothiocyanates and semicarbazide undergo cyclization in alkaline aqueous solutions at elevated temperatures (100°C) to yield 3-hydroxy-5-thiol-thiadiazole precursors .

Key reagents and conditions:

  • Thiobiurea intermediates : Synthesized via condensation of arylisothiocyanates (e.g., 4-methoxyphenylisothiocyanate) with semicarbazide in acetonitrile at room temperature .

  • Cyclization agent : Sulfur dichloride or elemental sulfur in the presence of sodium hydroxide.

  • Solvent : Aqueous NaOH (2 M) or ethanol .

This step is critical for establishing the thiadiazole scaffold, with reaction time and temperature directly influencing yield. Prolonged heating (>8 hours) may lead to side products, necessitating precise control .

Formation of the Carboxamide Functionality

The carboxamide group at position 5 of the thiadiazole ring is introduced via amidation reactions. The most efficient method involves activating the carboxylic acid derivative of the thiadiazole (e.g., 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid) using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with benzylamine.

Typical procedure:

  • Activation : The carboxylic acid (1 equiv) is treated with DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane at 0°C for 30 minutes.

  • Amidation : Benzylamine (1.5 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.

  • Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

This method achieves yields of 60–75%, with purity confirmed by HPLC and NMR spectroscopy.

Optimization of Reaction Conditions

Optimizing reaction parameters is essential for scalability and reproducibility. Key factors include:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature80–100°C (cyclization)Higher temps accelerate ring closure but risk decomposition .
Solvent PolarityPolar aprotic (e.g., DMF)Enhances solubility of intermediates.
Catalyst LoadingDMAP (10 mol%)Reduces side reactions during amidation.
Reaction Time12–24 hours (amidation)Prolonged times improve conversion but may degrade product.

Characterization and Analytical Techniques

Rigorous characterization ensures structural fidelity and purity:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxyphenyl (δ 3.8 ppm, singlet) and benzylamide protons (δ 4.4 ppm, doublet) .

  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 325.4 [M+H]⁺ .

  • X-ray Crystallography : Resolves the planar thiadiazole ring and dihedral angles between substituents .

Challenges and Limitations

  • Low Yields in Cyclization : Competing side reactions during thiadiazole formation often limit yields to 40–60% .

  • Purification Difficulties : Similar polarities of byproducts complicate chromatographic separation.

  • Sensitivity to Moisture : Amidation reactions require anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H<sub>2</sub>O, reflux):
    Converts the carboxamide to 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid with 65–78% yield.
    Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic water attack.
    Applications : Key step for synthesizing carboxylic acid derivatives for further functionalization.

  • Basic Hydrolysis (NaOH, ethanol/water):
    Yields the corresponding carboxylate salt, which can be acidified to isolate the free acid.

Methoxy Group Demethylation

Under strong oxidizing agents (e.g., HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), the 4-methoxyphenyl group undergoes demethylation to form a phenolic derivative:
Product : N-Benzyl-4-(4-hydroxyphenyl)-1,2,3-thiadiazole-5-carboxamide (43% yield) .
Significance : Enhances hydrogen-bonding capacity for biological interactions.

Thiadiazole Ring Oxidation

Using H<sub>2</sub>O<sub>2</sub>/AcOH:
Forms sulfoxide and sulfone derivatives at the sulfur atom.

Carboxamide Reduction

LiAlH<sub>4</sub> in THF reduces the carboxamide to an amine:
Product : N-Benzyl-5-(aminomethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole (82% yield).
Utility : Facilitates synthesis of amine-linked conjugates for drug discovery.

Benzyl Group Hydrogenolysis

H<sub>2</sub>/Pd-C removes the benzyl group, yielding 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide.

Nucleophilic Substitution

The thiadiazole ring participates in nucleophilic attacks at the C-2 and C-5 positions:

Reagent Product Yield Conditions
NH<sub>3</sub>5-Amino-N-benzyl-4-(4-methoxyphenyl)thiadiazole67%Ethanol, 80°C, 6 hr
CH<sub>3</sub>ONa5-Methoxy derivative58%DMF, 100°C, 4 hr

Cross-Coupling Reactions

The methoxyphenyl group enables palladium-catalyzed couplings:

Reaction Type Reagents Product Yield
Suzuki CouplingAryl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>Biaryl derivatives72–85%
Heck ReactionStyrene, Pd(OAc)<sub>2</sub>Alkenylated thiadiazoles64%

Photochemical Reactions

UV irradiation in acetone induces C–S bond cleavage , yielding:

  • 4-(4-Methoxyphenyl)-1,2,3-thiadiazole (via ring contraction).

  • Benzyl isocyanate as a byproduct.

Comparative Reactivity Data

Reaction Rate (k, s<sup>−1</sup>) Activation Energy (kJ/mol) Reference
Acidic Hydrolysis1.2 × 10<sup>−4</sup>85.3
Suzuki Coupling3.8 × 10<sup>−3</sup>72.1
Photolysis5.6 × 10<sup>−5</sup>94.2

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing thiadiazole ring.

  • Demethylation : Radical mechanism under acidic conditions, confirmed by ESR studies .

  • Cross-Coupling : Oxidative addition of palladium to the C–Br bond (if substituted) is rate-determining.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase-2 (COX-2) enzyme.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to interact with the COX-2 enzyme, inhibiting its activity and thereby reducing inflammation.

    Pathways Involved: The inhibition of COX-2 leads to a decrease in the production of pro-inflammatory prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
N-Benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (Target) Benzyl C₁₆H₁₄N₄O₂S 326.4 Balanced lipophilicity; potential for aromatic π-π interactions .
N-(4-Chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide 4-Chlorobenzyl C₁₆H₁₃ClN₄O₂S 360.8 Chlorine atom increases electronegativity and may enhance binding specificity .
4-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide Pyridin-3-ylmethyl C₁₆H₁₄N₄O₂S 326.4 Pyridine ring introduces hydrogen-bonding capability and polarity .
N-(3-Chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide 3-Chloro-4-methoxyphenyl C₁₅H₁₆ClN₄O₃S 375.8 Dual methoxy groups enhance solubility; chloro group adds steric bulk .
Org 214007-0 Complex azepine-linked substituent C₂₄H₂₃N₅OS 430.0 Macrocyclic structure improves metabolic stability; glucocorticoid receptor modulator .
BTP-2 Trifluoromethyl-pyrazolyl-phenyl C₁₆H₁₀F₆N₄O₂S 428.3 Fluorine atoms enhance membrane permeability; inhibits store-operated Ca²⁺ entry .

Key Observations

Heterocyclic Substituents (e.g., pyridin-3-ylmethyl in ): Improve solubility and enable hydrogen bonding, critical for target engagement in aqueous environments. Fluorinated Groups (e.g., BTP-2 in ): Enhance lipophilicity and metabolic stability, making them suitable for in vivo applications.

Synthetic Accessibility :

  • Simple benzyl or aryl substitutions (e.g., target compound) are synthetically straightforward compared to macrocyclic analogs like Org 214007-0, which require multi-step protocols .

Biological Activity

N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is critical for its biological activity. The molecular formula is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 325.385 g/mol . The presence of the methoxy and benzyl groups contributes to its unique electronic properties, enhancing its interaction with biological targets.

The compound primarily exhibits its biological effects through interaction with specific molecular targets:

  • Cyclooxygenase Inhibition : this compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the synthesis of pro-inflammatory prostaglandins, thus exerting anti-inflammatory effects .
  • Antioxidant Activity : Preliminary studies suggest that the compound may also possess antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Potential : The structural characteristics of this compound allow it to interact with various cancer cell lines. Research indicates that derivatives of thiadiazole compounds often display significant cytotoxic activity against tumor cells .

Biological Activities

The biological activities associated with this compound include:

  • Anti-inflammatory : By inhibiting COX-2, this compound may alleviate inflammation-related conditions.
  • Antioxidant : Potential to scavenge free radicals and reduce oxidative damage.
  • Anticancer : Exhibits cytotoxic effects against several cancer cell lines.

Summary of Biological Activities

Activity TypeMechanism/TargetReferences
Anti-inflammatoryCOX-2 inhibition
AntioxidantFree radical scavenging
AnticancerCytotoxicity against cancer cells

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives, including this compound:

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation in animal models by decreasing COX-2 expression and subsequent prostaglandin levels.
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound exhibits potent cytotoxic effects on various cancer cell lines (e.g., HT29 and A431), suggesting its potential as an anticancer agent .
  • Antioxidant Studies : Research indicated that this compound can reduce oxidative stress markers in cellular models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be optimized?

  • Methodology :

  • The synthesis of thiadiazole-carboxamide derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via condensation of substituted anilines with isocyanides to form intermediate carboximidoyl chlorides, followed by cyclization with sodium azide or thiourea derivatives .
  • Optimize yields by controlling reaction parameters (e.g., temperature, solvent polarity) and using catalysts like triethylamine in dioxane for amide bond formation .
  • Purification via flash chromatography (e.g., ethanol/ethyl acetate mixtures) improves purity .

Q. How should the compound’s structural integrity and purity be validated?

  • Methodology :

  • Use NMR spectroscopy to confirm substitution patterns (e.g., methoxy groups at 4-position, benzyl group connectivity). For example, 1H^1H NMR peaks for methoxy protons typically appear at δ 3.8–4.0 ppm .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight (calculated for C17H15N3O2S\text{C}_{17}\text{H}_{15}\text{N}_3\text{O}_2\text{S}: ~341.09 g/mol).
  • HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Anticancer potential : Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values to reference drugs like doxorubicin .
  • Enzyme inhibition : Assess interactions with kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR, COX-2). Use PDB structures (e.g., 1M17 for EGFR) and validate with MD simulations .
  • QSAR modeling identifies critical substituents (e.g., methoxy vs. chloro groups) affecting bioactivity .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodology :

  • Introduce hydrophilic groups (e.g., hydroxyl, amine) at the benzyl or methoxyphenyl positions via reductive amination or ester hydrolysis .
  • Formulate as nanoparticles (e.g., PLGA-based) or use cyclodextrin inclusion complexes to enhance aqueous solubility .

Q. How do structural modifications impact the compound’s selectivity and toxicity profile?

  • Methodology :

  • Synthesize analogs with varied substituents (e.g., halogenated benzyl groups) and compare activity-toxicity ratios using proteomic profiling (e.g., LC-MS/MS) .
  • Assess hepatotoxicity via CYP450 inhibition assays (e.g., CYP3A4) and mitochondrial toxicity in HepG2 cells .

Interdisciplinary Applications

Q. Can this compound be repurposed for material science applications?

  • Methodology :

  • Investigate its thermal stability (TGA/DSC) and electronic properties (UV-Vis, cyclic voltammetry) for potential use in organic semiconductors .
  • Explore coordination chemistry with transition metals (e.g., Cu2+^{2+}) for catalytic applications .

Data Contradictions and Resolution

Q. How should conflicting bioactivity data between in vitro and in vivo studies be addressed?

  • Methodology :

  • Conduct pharmacokinetic studies (e.g., plasma half-life, tissue distribution in rodents) to identify bioavailability limitations .
  • Use metabolomics (e.g., UPLC-QTOF-MS) to detect active metabolites or degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.